molecular formula C26H23F3N2OS B11476289 2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone

2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone

Cat. No.: B11476289
M. Wt: 468.5 g/mol
InChI Key: UPQOCJIUDBBUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one is a complex organic compound featuring a trifluoromethyl group, a benzimidazole moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole core or the carbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and the benzimidazole moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted analogs.

Scientific Research Applications

2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzimidazole core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethan-1-one stands out due to its unique combination of a benzimidazole core, a trifluoromethyl group, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23F3N2OS

Molecular Weight

468.5 g/mol

IUPAC Name

2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C26H23F3N2OS/c1-16-11-17(2)24(18(3)12-16)23(32)15-33-25-30-21-13-20(26(27,28)29)9-10-22(21)31(25)14-19-7-5-4-6-8-19/h4-13H,14-15H2,1-3H3

InChI Key

UPQOCJIUDBBUFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.